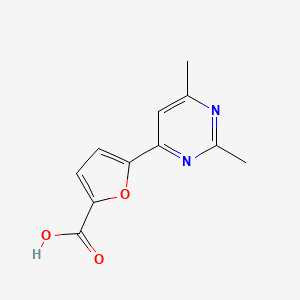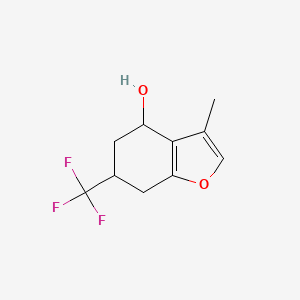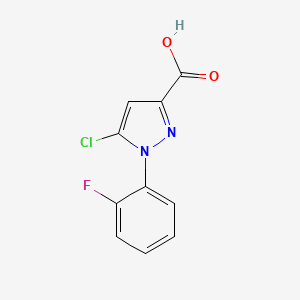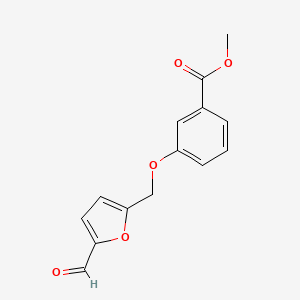
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that contains a pyrrole ring substituted with bromine and methyl groups, and a tetrahydrothiophene ring with a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 2,5-dimethylpyrrole with a brominating agent to introduce the bromine atom at the 3-position of the pyrrole ring. This is followed by the reaction with tetrahydrothiophene 1,1-dioxide under suitable conditions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfone group can participate in redox reactions.
Coupling Reactions: The pyrrole ring can undergo coupling reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide: Lacks the bromine substitution.
3-Bromo-2,5-dimethylpyrrole: Lacks the tetrahydrothiophene 1,1-dioxide moiety.
Tetrahydrothiophene 1,1-dioxide: Lacks the pyrrole ring.
Uniqueness
The uniqueness of 3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the brominated pyrrole ring and the sulfone-containing tetrahydrothiophene ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H14BrNO2S |
|---|---|
Peso molecular |
292.19 g/mol |
Nombre IUPAC |
3-(3-bromo-2,5-dimethylpyrrol-1-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H14BrNO2S/c1-7-5-10(11)8(2)12(7)9-3-4-15(13,14)6-9/h5,9H,3-4,6H2,1-2H3 |
Clave InChI |
YSZCSDKNNZTLRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2CCS(=O)(=O)C2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B11793398.png)

![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)

![2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11793417.png)


![3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793430.png)

![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793451.png)


![1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793465.png)
